N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a methyl sulfanyl group linked to a propylcarbamoyl moiety. While specific data on its synthesis, biological activity, or physical properties are absent in the provided evidence, its structural features align with pharmacologically active 1,3,4-oxadiazole derivatives documented in the literature.
Properties
IUPAC Name |
N-[[5-[2-oxo-2-(propylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3S/c1-2-6-20-12(24)9-27-15-23-22-13(26-15)8-21-14(25)10-4-3-5-11(7-10)16(17,18)19/h3-5,7H,2,6,8-9H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXQZMWXFKNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base. The resulting oxadiazole intermediate is then functionalized with a propylcarbamoyl group and a sulfanyl group through nucleophilic substitution reactions. The final step involves the coupling of the functionalized oxadiazole with 3-(trifluoromethyl)benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: For its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: As a precursor for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares key structural motifs with several analogs:

Key Observations:
- Core Modifications: The target compound’s propylcarbamoylmethyl sulfanyl group distinguishes it from analogs with amino thiazole (7c), dihydrodioxin (Compound 19), or fluorophenyl (Compound 61) substituents.
- Molecular Weight : The target’s molecular weight is likely comparable to 7c (~375–389 g/mol), though exact data are unavailable.
Physicochemical and Spectral Analysis
- Melting Points : Analogs like 7c–f (134–178°C) suggest the target may have a similar range, contingent on crystallinity .
- Spectral Data : IR and NMR profiles of analogs (e.g., 7c, Compound 61) show characteristic oxadiazole C=N stretches (~1600 cm⁻¹) and benzamide carbonyl signals (~168 ppm in ¹³C NMR) .
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., POCl₃) . Subsequent alkylation or sulfanyl group introduction requires controlled temperatures (e.g., 90°C under reflux) and catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) . Final coupling of the benzamide moiety with the oxadiazole intermediate often employs coupling agents (e.g., EDCI/HOBt) . Key challenges include:
- Purity control: Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
- Side reactions: Competing hydrolysis of the trifluoromethyl group or oxadiazole ring requires pH control .
Advanced:
For high-throughput synthesis, automated flow chemistry systems can optimize reaction parameters (e.g., residence time, temperature) to minimize byproducts . Computational tools like UCSF Chimera can predict steric hindrance during coupling steps .
Basic: How is the compound’s structure validated experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and oxadiazole protons (δ ~8.5–9.5 ppm) .
- Mass Spectrometry (ESI-MS): Validates molecular weight, with fragmentation patterns identifying the sulfanyl-propylcarbamoyl side chain .
- X-ray Crystallography: Resolves conformational details (e.g., oxadiazole-benzamide dihedral angles) but requires high-purity crystals .
Advanced:
Hybrid methods like cryo-EM or synchrotron-based crystallography enhance resolution for flexible regions (e.g., the sulfanyl linker) . Density Functional Theory (DFT) simulations correlate experimental spectra with electronic structure .
Basic: What biological targets are associated with this compound?
Methodological Answer:
The oxadiazole and trifluoromethyl groups suggest enzyme inhibition. In vitro assays include:
- Adenylyl Cyclase Inhibition: IC₅₀ values measured via cAMP quantification in HEK293 cells (similar oxadiazoles show IC₅₀ ~0.4–1.0 μM) .
- Alkaline Phosphatase (ALP) Inhibition: Colorimetric assays using p-nitrophenyl phosphate; structural analogs exhibit sub-micromolar activity .
Advanced:
Mechanistic studies require surface plasmon resonance (SPR) to quantify binding kinetics to ALP or molecular docking (AutoDock Vina) to map interactions with adenylyl cyclase isoforms . Contradictory activity data across studies may arise from assay conditions (e.g., ionic strength affecting trifluoromethyl group polarity) .
Basic: How to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
-
Substituent Variation: Compare analogs with modified sulfanyl chains (e.g., ethyl vs. propyl) or benzamide substituents (e.g., CF₃ vs. OCH₃) using IC₅₀ data .
-
Table Example:
Substituent IC₅₀ (μM) Target CF₃ 0.43 ALP OCH₃ 1.2 ALP Propyl 0.5 AC1 Ethyl 1.8 AC1
Advanced:
3D-QSAR models (CoMFA/CoMSIA) correlate steric/electronic fields with activity. Meta-analysis of patent and literature data identifies under-explored substituents (e.g., cyclopropylcarbamoyl) .
Basic: How to resolve contradictions in reported activity data?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., ALP assay pH 9.8 vs. 10.2) .
- Impurity Analysis: HPLC-MS detects degradation products (e.g., oxidized sulfanyl groups) .
Advanced:
Machine learning (Random Forest classifiers) identifies confounding variables (e.g., solvent DMSO concentration) across studies . Collaborative platforms (e.g., UCSF Chimera’s Collaboratory extension) enable real-time data sharing to harmonize interpretations .
Advanced: What computational strategies predict off-target interactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
